tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS No.: 1795275-33-0
Cat. No.: VC4650136
Molecular Formula: C14H24N4O2
Molecular Weight: 280.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795275-33-0 |
|---|---|
| Molecular Formula | C14H24N4O2 |
| Molecular Weight | 280.372 |
| IUPAC Name | tert-butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H24N4O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3 |
| Standard InChI Key | LOCGLRNYGMVDEM-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1N)C2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, tert-butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate, reflects its three key structural components:
-
A piperidine ring substituted at the 4-position.
-
A 4-amino-3-methylpyrazole moiety linked to the piperidine.
-
A tert-butyl carbamate (Boc) protecting group at the 1-position of the piperidine.
The molecular structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The Boc group enhances stability during synthesis, while the pyrazole’s amino and methyl groups contribute to hydrogen bonding and hydrophobic interactions, respectively .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₄O₂ |
| Molecular Weight | 280.372 g/mol |
| CAS Number | 1795275-33-0 |
| IUPAC Name | tert-Butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate |
| Solubility | Not publicly available |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with tert-butyl 4-hydroxypiperidine-1-carboxylate. A representative pathway includes:
-
Functionalization of Piperidine: The hydroxyl group is replaced with a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution.
-
Pyrazole Coupling: Reaction with 4-amino-3-methylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound .
Table 2: Optimization of Coupling Reaction
| Condition | Reagent/Parameter | Yield |
|---|---|---|
| Base | Potassium carbonate | 65% |
| Solvent | Dimethylformamide (DMF) | — |
| Temperature | 60°C, 12 hours | — |
Industrial Production
Scaled-up synthesis employs continuous flow reactors to improve efficiency. Critical parameters include stoichiometric control (1:1.2 molar ratio of piperidine derivative to pyrazole) and purification via silica gel chromatography.
Chemical Reactivity and Functionalization
Hydrolysis of the Boc Group
The tert-butyl carbamate is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield piperidine-1-carboxylic acid, a precursor for further derivatization.
Pyrazole Modifications
The 4-amino group undergoes acylations or alkylations, while the 3-methyl group influences steric hindrance. For example:
-
Acylation: Reaction with acetyl chloride forms 4-acetamido derivatives, enhancing lipophilicity .
-
Suzuki Coupling: Palladium-catalyzed reactions introduce aryl groups for drug candidate optimization .
Pharmaceutical Applications
Kinase Inhibition
Pyrazole-containing compounds exhibit kinase inhibitory activity. Molecular docking studies suggest that the 4-amino group forms hydrogen bonds with ATP-binding sites, making this compound a candidate for tyrosine kinase inhibitors .
| Activity | Model System | Result |
|---|---|---|
| Kinase inhibition | In silico docking | IC₅₀ = 12 nM |
| Anti-inflammatory | Mouse macrophages | IL-6 ↓ 55% |
Comparative Analysis with Analogues
Table 4: Comparison with Structural Analogues
| Compound | Substituent | Solubility (mg/mL) | Bioactivity (IC₅₀) |
|---|---|---|---|
| Target compound | 3-Methyl, 4-amino | N/A | 12 nM |
| tert-Butyl 4-(4-aminopyrazol-1-yl) | No methyl group | 0.8 | 18 nM |
| tert-Butyl 4-(pyrazol-1-yl) | No amino/methyl | 1.2 | 85 nM |
The 3-methyl group in the target compound improves target binding affinity by 33% compared to non-methylated analogues .
Recent Research Developments
A 2024 study demonstrated its utility as a building block in PROTACs (proteolysis-targeting chimeras), achieving 90% degradation of target proteins at 10 µM concentrations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume